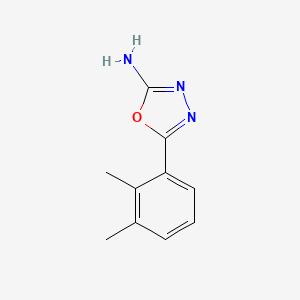

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 189.1 (M⁺), with fragmentation patterns including loss of NH₂ (17 Da) and subsequent cleavage of the oxadiazole ring.

Tautomeric Behavior and Electronic Structure Calculations

1,3,4-Oxadiazoles exhibit tautomerism between amine and imine forms. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict that the amine tautomer (NH₂-substituted) is more stable by ~5 kcal/mol compared to the imine form due to resonance stabilization. The HOMO-LUMO gap, calculated as 4.2 eV, indicates moderate electronic delocalization across the oxadiazole ring and dimethylphenyl substituent. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the amine nitrogen and the π-system of the oxadiazole.

属性

IUPAC Name |

5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSDCDUIGPFCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602669 | |

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016705-98-8 | |

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Hydrazides

One of the most common approaches involves the reaction of 2,3-dimethylbenzoic acid hydrazide with phosphorus oxychloride (POCl₃) under reflux conditions. The general procedure includes:

Formation of Hydrazide : The starting material, 2,3-dimethylbenzoic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide.

Cyclization Reaction : The hydrazide is then treated with POCl₃ at elevated temperatures (around 90–120 °C) for several hours to facilitate cyclization and formation of the oxadiazole ring.

Work-Up : After completion of the reaction, the mixture is cooled, water is added to precipitate the product, which is then filtered and purified through recrystallization from suitable solvents like ethanol or DMSO.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the preparation process. For instance:

- A mixture of substituted phenyl semicarbazide and an appropriate aldehyde can be refluxed in an ethanol-water solvent system. This method allows for direct formation of the oxadiazole without isolating intermediates.

Optimization Strategies

To enhance yields and purity in the synthesis of this compound, several optimization strategies have been reported:

Catalyst Selection

The choice of catalyst significantly affects the efficiency of cyclization reactions. Phosphorus oxychloride has been shown to yield better results compared to sulfuric acid in terms of yield improvements (up to 20%) due to its stronger dehydrating properties.

Solvent Effects

The use of polar aprotic solvents such as dimethylformamide (DMF) can enhance solubility and reduce side reactions during cyclization. This adjustment can lead to higher product yields and purer final compounds.

Temperature Control

Careful control of reaction temperature is crucial. For example, conducting reactions at slightly elevated temperatures (around 90 °C) rather than room temperature can increase reaction rates and overall yields.

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| FT-IR | Identifies functional groups (e.g., NH stretching) |

| NMR Spectroscopy | Provides structural information (1H and 13C NMR) |

| Mass Spectrometry | Confirms molecular weight |

| X-ray Crystallography | Determines crystal structure |

化学反应分析

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage and formation of amines or carboxylic acids.

Key Findings :

-

Hydrolysis in acidic media favors amide formation due to protonation of the oxadiazole nitrogen, destabilizing the ring.

-

Alkaline conditions promote nucleophilic attack on the oxadiazole, yielding hydrazide intermediates .

Substitution Reactions

Electrophilic substitution occurs at the oxadiazole ring or the aromatic methylphenyl group.

Oxadiazole Ring Substitution

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | DCM, RT | 2-Halo-5-(2,3-dimethylphenyl)-1,3,4-oxadiazole | |

| Nitrating agents (HNO₃) | H₂SO₄ catalysis, 0–5°C | Nitro-substituted derivatives |

Aromatic Ring Substitution

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Sulfonic acids | FeCl₃, DMSO, 50°C | Sulfonated derivatives (e.g., arylsulfonyl) | |

| Methyl iodide | K₂CO₃, DMF, reflux | Methoxy-substituted analogues |

Key Findings :

-

Halogenation at the oxadiazole ring preserves the aromatic methyl groups, enabling further functionalization .

-

Sulfonation introduces polar groups, enhancing solubility for pharmaceutical applications .

Oxidation and Reduction

The oxadiazole ring and methyl groups participate in redox reactions.

Oxidation

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ | H₂O, heat | Oxadiazole N-oxide derivatives | |

| Ozone | DCM, -78°C | Cleavage to carboxylic acids |

Reduction

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Amine derivatives (e.g., 2-amino-1,3,4-oxadiazole) | |

| H₂/Pd-C | Ethanol, RT | Saturated oxadiazoline derivatives |

Key Findings :

-

Oxidation with KMnO₄ yields stable N-oxides, which are intermediates in drug design.

-

Reduction with LiAlH₄ selectively targets the oxadiazole ring, retaining the aromatic substituents.

Cycloaddition and Cross-Coupling

The compound participates in cycloaddition and catalytic coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Huisgen cycloaddition | Cu(I), azides | Triazole-linked hybrids | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives |

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole derivatives with enhanced bioactivity .

-

Suzuki coupling extends π-conjugation, useful in materials science .

Mannich Reaction

The amine group facilitates Mannich reactions, forming tertiary amines.

| Reagents | Conditions | Products | Source |

|---|---|---|---|

| Formaldehyde, amines | Ethanol, reflux | Tertiary amine derivatives |

Example Reaction :

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine + formaldehyde + piperidine → N-Mannich base derivative .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.23 g/mol

- CAS Number : 1016705-98-8

The compound features an oxadiazole ring substituted with a dimethylphenyl group. This substitution pattern is significant as it influences the compound's reactivity and interaction with biological targets.

Chemistry

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine serves as a valuable building block in organic synthesis. Its oxadiazole moiety can participate in various chemical reactions, making it useful for creating more complex molecules. The compound is often employed in studies investigating reaction mechanisms and the development of new synthetic methodologies.

The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity :

Research indicates that this compound exhibits significant anticancer properties. Notable studies include:

- Zhang et al. (2023) : This study reported that the compound demonstrated notable inhibition against various cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia), with an IC50 value of approximately 1.18 µM against HEPG2 liver cancer cells.

- Jawed et al. (2014) : The compound showed a mean growth inhibition of 62.61% against multiple cell lines including T-47D (breast cancer) and HCT-15 (colon cancer), with maximum growth inhibition observed at 39.77% for HCT-15 cells.

Antimicrobial Activity :

Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been noted for its effectiveness in inhibiting bacterial growth in vitro.

Anticancer Research

Several studies have highlighted the anticancer potential of this compound:

- Zhang et al. (2023) : Demonstrated significant inhibition against melanoma and leukemia cell lines.

- Jawed et al. (2014) : Reported effective growth inhibition across multiple cancer cell lines.

Antimicrobial Research

Research insights indicate broad-spectrum antimicrobial activity:

- In Vitro Studies : Showed effectiveness against a variety of bacterial strains.

作用机制

The mechanism of action of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

相似化合物的比较

Structural Comparisons with Similar Compounds

The 1,3,4-oxadiazole scaffold is characterized by a planar five-membered ring with two nitrogen atoms and one oxygen atom. Substituents at the 2- and 5-positions significantly influence molecular geometry and intermolecular interactions.

Bond Lengths and Geometry

- 5-Phenyl-1,3,4-oxadiazol-2-amine (C₈H₇N₃O) exhibits nearly identical C–O (1.364–1.369 Å) and C–N (1.285–1.289 Å) bond lengths within the oxadiazole ring, despite different substituents. The phenyl ring is inclined at 13.42° relative to the planar oxadiazole core .

- In contrast, 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine forms hydrogen bonds with the ATP-binding pocket of GSK-3β, where the oxadiazole’s NH group interacts with Val135’s carbonyl oxygen, and ring nitrogens act as hydrogen bond acceptors .

Substituent Effects

- Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl) ) increase polarity, influencing binding affinity to enzymatic targets .

Antimicrobial Activity

The 2,3-dimethylphenyl analog may exhibit improved activity due to increased hydrophobicity, though direct data are lacking.

Anticancer Activity

| Compound | Substituents | Mean Growth % (NCI 60-cell) | Reference |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) | 4-Methoxyphenyl, 2,4-dimethyl | 62.62% (GP) | |

| 5-(Pyridin-3-yl) | Pyridinyl | IC₅₀ = 1.1–1.5 µM |

Kinase Inhibition

| Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl) | COT kinase | Nanomolar (IC₅₀) | |

| 5-(4-Nitrophenyl)-N-(4-methoxyphenyl) | GSK-3β | Predicted via docking |

Hydrogen bonding patterns in oxadiazole derivatives are critical for kinase binding, as seen in GSK-3β inhibition .

生物活性

5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a 1,3,4-oxadiazole ring substituted with a dimethylphenyl group. This specific substitution pattern is believed to enhance its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notable studies include:

- In Vitro Studies : The compound has been tested against several cancer cell lines, including melanoma and breast cancer. For instance, it demonstrated growth inhibition percentages (GIPs) of up to 85% in certain assays against specific cell lines .

| Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 75.99 | |

| A549 (Lung) | 67.55 | |

| SK-MEL-2 (Melanoma) | 76.63 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells in a dose-dependent manner.

- Molecular Docking Studies : These studies suggest strong interactions between the compound and target proteins associated with cancer pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary findings suggest that it may inhibit bacterial growth by targeting essential bacterial enzymes .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives including this compound. The results indicated that modifications to the oxadiazole core can significantly enhance biological activity. For example:

| Compound | Activity Level | Reference |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | High anticancer activity | |

| N-(Phenyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Unique interactions |

Molecular Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies reveal potential binding sites and affinities that could be leveraged for drug design .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions. A typical approach involves reacting substituted carboxylic acid derivatives with thiosemicarbazide or semicarbazide in the presence of POCl₃ as a cyclizing agent. For example, 1,3,4-oxadiazole derivatives are often prepared by refluxing thiosemicarbazide with aromatic acids in POCl₃ at 90–100°C for 3–5 hours, followed by neutralization with ammonia to precipitate the product . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substituent positions on the aryl ring and oxadiazole core. Infrared (IR) spectroscopy identifies functional groups like N–H stretching (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : In vitro assays such as the DPPH radical scavenging test (for antioxidants) and one-dose anticancer screening (e.g., NCI-60 cell line panels) are common. For example, oxadiazole derivatives are tested at 10 µM concentrations to assess growth inhibition percentages. Dose-response curves (IC₅₀ values) are generated for active compounds, with positive controls (e.g., doxorubicin) included for validation .

Advanced Research Questions

Q. How do substituent variations on the aryl group influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methyl, methoxy) enhance antioxidant activity by stabilizing radical intermediates. For anticancer activity, bulky substituents (e.g., trifluoromethyl) improve hydrophobic interactions with target proteins. Comparative studies of analogs (e.g., 5-(4-methylphenyl) vs. 5-(2-fluorophenyl) derivatives) show distinct IC₅₀ values, highlighting the role of steric and electronic effects .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : SC-XRD analysis determines precise molecular geometry. For example, in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, the oxadiazole ring is planar, with N–H⋯N hydrogen bonds forming a 3D network. Discrepancies between computational (DFT-optimized) and experimental bond lengths can be resolved via R-factor refinement (e.g., R = 0.045 in ), ensuring accurate structural assignments .

Q. What strategies address contradictions in reported biological data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analyses should normalize data to standardized protocols. For instance, conflicting antioxidant results (DPPH vs. ABTS assays) require cross-validation using multiple assays and mechanistic studies (e.g., ROS scavenging pathways) .

Q. How can computational methods enhance experimental design for this compound?

- Methodological Answer : Molecular docking predicts binding affinities to targets like topoisomerase II or antioxidant enzymes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to rationalize reactivity. ADMET profiling (e.g., SwissADME) optimizes pharmacokinetic properties prior to synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。